molecular formula C22H20N2 B15077533 2-(4-(Dimethylamino)benzylideneamino)fluorene CAS No. 13924-53-3

2-(4-(Dimethylamino)benzylideneamino)fluorene

Cat. No.: B15077533
CAS No.: 13924-53-3
M. Wt: 312.4 g/mol
InChI Key: YUKPSVJYPSYVLB-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)benzylideneamino)fluorene is an organic compound with the molecular formula C22H20N2 and a molecular weight of 312.418 g/mol It is characterized by the presence of a fluorene core substituted with a dimethylamino group and a benzylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)benzylideneamino)fluorene typically involves the condensation reaction between 4-(Dimethylamino)benzaldehyde and 2-Aminofluorene . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)benzylideneamino)fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino or benzylideneamino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Oxidized derivatives of the fluorene core

    Reduction: Amino derivatives of the fluorene core

    Substitution: Substituted fluorene derivatives with different functional groups

Scientific Research Applications

2-(4-(Dimethylamino)benzylideneamino)fluorene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)benzylideneamino)fluorene depends on its specific application. In biological systems, the compound may interact with cellular components, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of molecular targets and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylideneamino)fluorene
  • 9-(Dimethylamino)fluorene
  • 2-Acetamido-9-(Dimethylamino)fluorene

Uniqueness

2-(4-(Dimethylamino)benzylideneamino)fluorene is unique due to the presence of both dimethylamino and benzylideneamino groups on the fluorene core. This dual substitution imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced fluorescence, improved solubility, and greater reactivity in certain chemical reactions.

Properties

CAS No.

13924-53-3

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

4-(9H-fluoren-2-yliminomethyl)-N,N-dimethylaniline

InChI

InChI=1S/C22H20N2/c1-24(2)20-10-7-16(8-11-20)15-23-19-9-12-22-18(14-19)13-17-5-3-4-6-21(17)22/h3-12,14-15H,13H2,1-2H3

InChI Key

YUKPSVJYPSYVLB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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